![molecular formula C5H10N2O2 B3276250 (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one CAS No. 637343-93-2](/img/structure/B3276250.png)
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one
描述
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one, also known as Ramipril, is a prodrug that belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It is commonly used in the treatment of hypertension, congestive heart failure, and post-myocardial infarction. The chemical structure of Ramipril consists of a proline derivative and a carboxylic acid moiety, which undergoes hydrolysis in vivo to produce its active metabolite, Ramiprilat.
作用机制
The mechanism of action of (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one involves the inhibition of ACE, which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, leading to sodium and water retention. By inhibiting ACE, (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one reduces the levels of angiotensin II, resulting in vasodilation and decreased sodium and water retention.
Biochemical and Physiological Effects:
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has been shown to reduce blood pressure, improve endothelial function, and decrease oxidative stress. It also has anti-inflammatory effects, as it reduces the levels of pro-inflammatory cytokines and chemokines. Additionally, (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has been found to improve insulin sensitivity and glucose metabolism.
实验室实验的优点和局限性
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has several advantages for use in laboratory experiments, including its well-established pharmacological profile and availability in both oral and injectable formulations. However, its effects may be confounded by other medications that the patient is taking, and it may not be appropriate for use in certain populations, such as pregnant women.
未来方向
Future research on (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one could focus on its potential use in the treatment of other diseases, such as chronic kidney disease and diabetic nephropathy. Additionally, studies could investigate the effects of (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one on other physiological systems, such as the immune system and the gut microbiome. Furthermore, research could explore the use of (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one in combination with other medications for synergistic effects.
科学研究应用
(R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has been extensively studied for its therapeutic effects in various cardiovascular diseases. It has been shown to reduce the risk of cardiovascular events, such as myocardial infarction and stroke, in patients with high cardiovascular risk. Furthermore, (R)-5-(Aminomethyl)-3-methyloxazolidin-2-one has been found to improve left ventricular function and reduce the incidence of heart failure in patients with left ventricular dysfunction.
属性
IUPAC Name |
(5R)-5-(aminomethyl)-3-methyl-1,3-oxazolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-7-3-4(2-6)9-5(7)8/h4H,2-3,6H2,1H3/t4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCJZEIJGYQHQH-SCSAIBSYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。